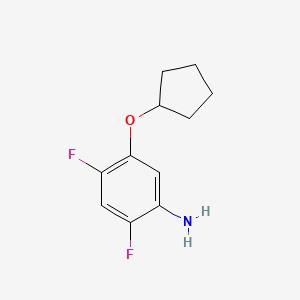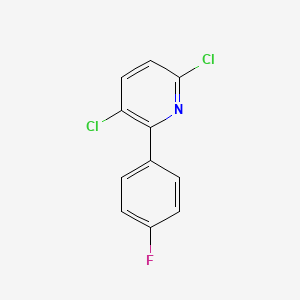
3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine is an organic compound that belongs to the class of pyridines. This compound is characterized by the presence of two chlorine atoms at the 3rd and 6th positions, and a 4-fluoro-phenyl group attached to the 2nd position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine typically involves the reaction of 3,6-dichloropyridine with 4-fluorobenzene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is conducted under an inert atmosphere, typically nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
化学反应分析
Types of Reactions
3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
科学研究应用
3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of 3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological system being studied.
相似化合物的比较
Similar Compounds
3,6-Dichloropyridine: Lacks the 4-fluoro-phenyl group, making it less versatile in certain applications.
2-(4-Fluoro-phenyl)pyridine: Lacks the chlorine atoms, which can affect its reactivity and binding properties.
3,5-Dichloro-2-(4-fluoro-phenyl)-pyridine: Similar structure but with chlorine atoms at different positions, leading to different chemical properties.
Uniqueness
3,6-Dichloro-2-(4-fluoro-phenyl)-pyridine is unique due to the specific positioning of its substituents, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H6Cl2FN |
|---|---|
分子量 |
242.07 g/mol |
IUPAC 名称 |
3,6-dichloro-2-(4-fluorophenyl)pyridine |
InChI |
InChI=1S/C11H6Cl2FN/c12-9-5-6-10(13)15-11(9)7-1-3-8(14)4-2-7/h1-6H |
InChI 键 |
GVYMKXNBWVMATC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=C(C=CC(=N2)Cl)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


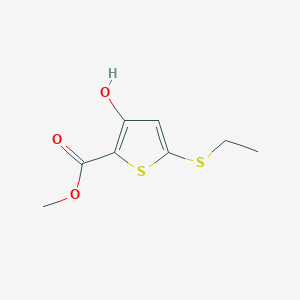
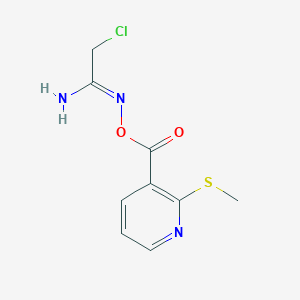
![8-[(4-Ethyl-1,3-benzothiazol-2-yl)sulfanyl]-4,10b-dimethyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one](/img/structure/B12073489.png)
![1-[(2-Bromo-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B12073497.png)

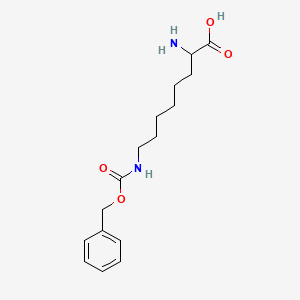

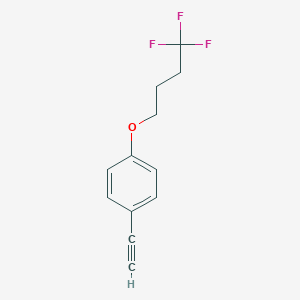
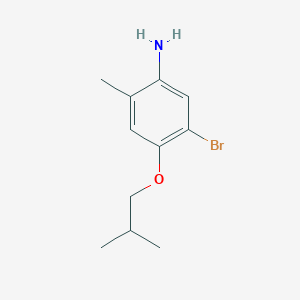
![4-Methoxy-1-[(pyrrolidin-3-yl)methyl]-1H-pyrazole](/img/structure/B12073540.png)
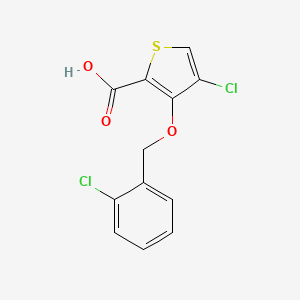
![[4-((4S)-Fluoro-phenyl)-1-methyl-piperidin-(3S)-yl]-methanol](/img/structure/B12073547.png)
